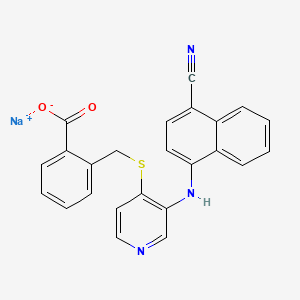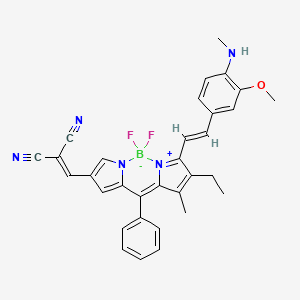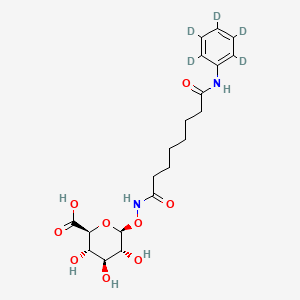
Suberoylanilide-d5 Hydroxamic Acid Beta-D-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Suberoylanilide-d5 Hydroxamic Acid Beta-D-Glucuronide: is a deuterium-labeled metabolite of Suberoylanilide Hydroxamic Acid. It is primarily used for research purposes and is not intended for diagnostic or therapeutic use . The compound has a molecular formula of C20H23D5N2O9 and a molecular weight of 445.48 .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Suberoylanilide-d5 Hydroxamic Acid Beta-D-Glucuronide involves the incorporation of deuterium into Suberoylanilide Hydroxamic Acid. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions that introduce the deuterium label into the molecule .
Industrial Production Methods: Industrial production methods for this compound are not widely documented.
化学反应分析
Types of Reactions: Suberoylanilide-d5 Hydroxamic Acid Beta-D-Glucuronide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions may use reducing agents like sodium borohydride .
Major Products Formed: The major products formed from these reactions vary based on the type of reaction and the conditions used. For instance, oxidation reactions may result in the formation of oxidized derivatives of the compound, while reduction reactions may yield reduced forms of the molecule .
科学研究应用
Chemistry: In chemistry, Suberoylanilide-d5 Hydroxamic Acid Beta-D-Glucuronide is used as a stable isotope-labeled compound for various analytical and research purposes. It helps in the study of metabolic pathways and the identification of metabolites .
Biology: In biological research, the compound is used to investigate the metabolic processes involving Suberoylanilide Hydroxamic Acid. It serves as a tool for studying the pharmacokinetics and pharmacodynamics of related compounds .
Medicine: While not intended for therapeutic use, this compound is used in preclinical studies to understand the potential medical applications of Suberoylanilide Hydroxamic Acid and its derivatives .
Industry: In the industrial sector, the compound is used in the development and testing of new chemical processes and products. It serves as a reference standard in quality control and analytical testing .
作用机制
Suberoylanilide-d5 Hydroxamic Acid Beta-D-Glucuronide exerts its effects by inhibiting histone deacetylases (HDACs). This inhibition leads to the accumulation of acetylated histones, resulting in changes in gene expression. The compound acts as a chelator for zinc ions found in the active site of HDACs, thereby blocking their activity . This mechanism is similar to that of Suberoylanilide Hydroxamic Acid, which is known to modulate neuroplasticity and other cellular processes .
相似化合物的比较
- Suberoylanilide Hydroxamic Acid (Vorinostat)
- Suberoylanilide Hydroxamic Acid Beta-D-Glucuronide (unlabeled)
- Other HDAC inhibitors such as Trichostatin A and Panobinostat
Uniqueness: Suberoylanilide-d5 Hydroxamic Acid Beta-D-Glucuronide is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies and analytical applications. The deuterium label allows for the precise tracking of the compound in biological systems, providing valuable insights into its metabolic fate and interactions .
属性
分子式 |
C20H28N2O9 |
|---|---|
分子量 |
445.5 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[8-oxo-8-(2,3,4,5,6-pentadeuterioanilino)octanoyl]amino]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H28N2O9/c23-13(21-12-8-4-3-5-9-12)10-6-1-2-7-11-14(24)22-31-20-17(27)15(25)16(26)18(30-20)19(28)29/h3-5,8-9,15-18,20,25-27H,1-2,6-7,10-11H2,(H,21,23)(H,22,24)(H,28,29)/t15-,16-,17+,18-,20-/m0/s1/i3D,4D,5D,8D,9D |
InChI 键 |
AGXZHORDQQELAH-QLOQXHLUSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)CCCCCCC(=O)NO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[2H])[2H] |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NOC2C(C(C(C(O2)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



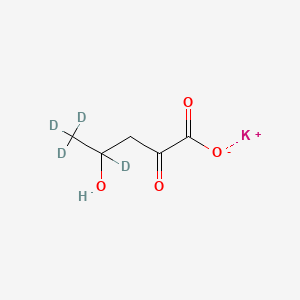
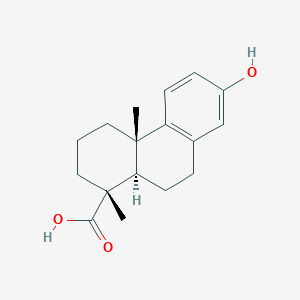
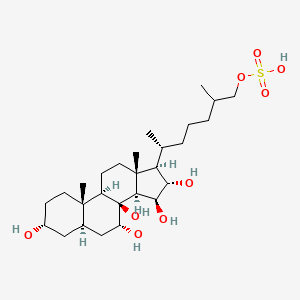

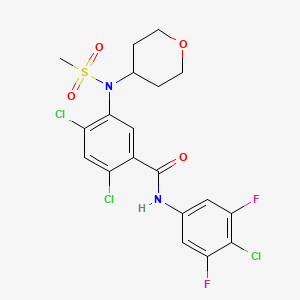
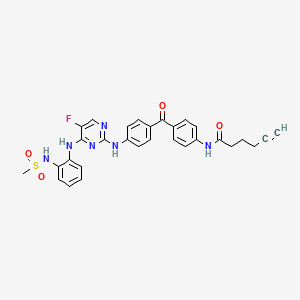
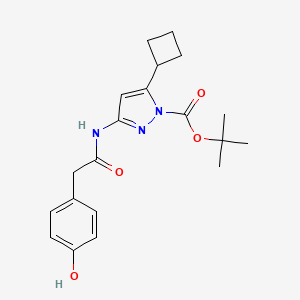
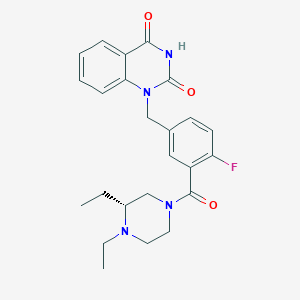
![4-chloro-4-fluoro-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B12417051.png)
